5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminothiophene with an appropriate aldehyde to form the thieno[2,3-d]pyrimidine coreThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .
Scientific Research Applications
5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share a similar heterocyclic structure and exhibit antimicrobial and anticancer activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness
The uniqueness of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry.
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3 |
InChI Key |
YDJMSRFLGWXQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
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